Mechanism of Action of 4,6-difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole In Vitro: A Hypothetical Case Study as a Potent and Selective RIPK1 Inhibitor
Mechanism of Action of 4,6-difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole In Vitro: A Hypothetical Case Study as a Potent and Selective RIPK1 Inhibitor
An In-Depth Technical Guide
Disclaimer: The compound 4,6-difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothetical mechanism of action for this molecule, hereinafter designated as Cpd-462 , as a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The experimental data and interpretations are illustrative and designed to provide a framework for the in vitro characterization of novel kinase inhibitors.
Introduction: Targeting Necroptosis through RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular life and death pathways. It plays a central role in the regulation of apoptosis (programmed cell death) and necroptosis, a form of regulated necrotic cell death. Dysregulation of RIPK1-mediated necroptosis has been implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and ischemia-reperfusion injury.
The development of small molecule inhibitors of RIPK1 is therefore a highly pursued therapeutic strategy. This guide outlines a comprehensive in vitro characterization of a hypothetical benzothiazole derivative, Cpd-462 , as a potent and selective inhibitor of RIPK1.
Postulated Mechanism of Action of Cpd-462
Cpd-462 is hypothesized to be a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK1 in its active conformation. This mechanism of action is supported by the following postulated characteristics:
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ATP-Competitive Inhibition: Cpd-462 directly competes with ATP for binding to the catalytic site of RIPK1, thereby preventing the phosphorylation of downstream substrates.
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High Potency and Selectivity: The difluoro-benzothiazole core is predicted to form key hydrogen bonding interactions within the hinge region of the RIPK1 active site, while the piperidin-4-yloxy moiety likely provides additional interactions that confer selectivity over other kinases.
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Modulation of Downstream Signaling: By inhibiting RIPK1 kinase activity, Cpd-462 is expected to block the phosphorylation of key downstream effectors in the necroptosis pathway, such as RIPK3 and MLKL, ultimately preventing necroptotic cell death.
The following diagram illustrates the postulated signaling pathway and the inhibitory action of Cpd-462.
Caption: Postulated inhibition of the RIPK1-mediated necroptosis pathway by Cpd-462.
In Vitro Experimental Validation
A series of in vitro assays are essential to validate the proposed mechanism of action. The following sections detail the protocols for these key experiments.
Biochemical Assay: RIPK1 Kinase Inhibition
This assay directly measures the ability of Cpd-462 to inhibit the enzymatic activity of recombinant human RIPK1.
Protocol:
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Reagents and Materials:
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Recombinant human RIPK1 enzyme (e.g., from SignalChem)
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ATP and a suitable kinase substrate (e.g., myelin basic protein, MBP)
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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Cpd-462 stock solution in DMSO
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ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
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384-well white assay plates
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Procedure:
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Prepare a serial dilution of Cpd-462 in DMSO, and then dilute into the kinase buffer.
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Add 2.5 µL of the diluted Cpd-462 or DMSO (vehicle control) to the wells of the 384-well plate.
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Add 2.5 µL of the RIPK1 enzyme solution to each well.
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Incubate for 10 minutes at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.
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Incubate for 1 hour at 30°C.
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
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Luminescence is measured using a plate reader.
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Data Analysis:
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The raw luminescence data is converted to percent inhibition relative to the vehicle control.
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The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
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Hypothetical Data Summary:
| Compound | Target | IC50 (nM) |
| Cpd-462 | RIPK1 | 15.2 |
| Staurosporine (Control) | Pan-Kinase | 5.8 |
Binding Assay: Surface Plasmon Resonance (SPR)
SPR provides quantitative information on the binding kinetics (kon and koff) and affinity (KD) of Cpd-462 to RIPK1.
Protocol:
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Instrumentation and Reagents:
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Biacore™ instrument (or similar SPR system)
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CM5 sensor chip
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Amine coupling kit for protein immobilization
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Recombinant human RIPK1
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Running buffer (e.g., HBS-EP+)
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Cpd-462 serial dilutions in running buffer
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Procedure:
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Immobilize recombinant RIPK1 onto the surface of a CM5 sensor chip via amine coupling.
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Prepare a series of Cpd-462 concentrations in the running buffer.
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Inject the Cpd-462 solutions over the sensor chip surface at a constant flow rate, followed by a dissociation phase with running buffer.
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The binding events are monitored in real-time as a change in resonance units (RU).
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Regenerate the sensor surface between cycles if necessary.
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Data Analysis:
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The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
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Hypothetical Binding Kinetics Data:
| Compound | kon (1/Ms) | koff (1/s) | KD (nM) |
| Cpd-462 | 2.1 x 10^5 | 3.5 x 10^-3 | 16.7 |
Cellular Assay: Inhibition of Necroptosis in HT-29 Cells
This assay assesses the ability of Cpd-462 to protect cells from a known inducer of necroptosis.
Protocol:
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Cell Line and Reagents:
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HT-29 human colon adenocarcinoma cell line
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DMEM/F-12 medium supplemented with 10% FBS
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TNF-α (Tumor Necrosis Factor-alpha)
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Smac mimetic (e.g., birinapant)
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Z-VAD-FMK (pan-caspase inhibitor)
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Cpd-462
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CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
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Procedure:
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Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with a serial dilution of Cpd-462 for 1 hour.
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Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and Z-VAD-FMK.
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Incubate for 24 hours.
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Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
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Data Analysis:
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Calculate the EC50 value (the concentration of compound that provides 50% of the maximum protective effect) from the dose-response curve.
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Hypothetical Cellular Activity Data:
| Compound | Assay | EC50 (nM) |
| Cpd-462 | HT-29 Necroptosis | 45.3 |
The following workflow diagram summarizes the experimental validation process.
Caption: In vitro experimental workflow for characterizing Cpd-462.
Kinase Selectivity Profiling
To be a viable therapeutic candidate, Cpd-462 must be selective for RIPK1 over other kinases to minimize off-target effects. A broad kinase panel screening is recommended.
Protocol:
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Submit Cpd-462 for screening against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM).
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The percent inhibition for each kinase is determined.
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Follow-up IC50 determinations should be performed for any kinases that show significant inhibition (>50%) in the initial screen.
Conclusion
This guide presents a hypothetical, yet plausible, in vitro mechanism of action for 4,6-difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole (Cpd-462 ) as a potent and selective, ATP-competitive inhibitor of RIPK1. The detailed experimental protocols provide a robust framework for the characterization of such a compound, from initial biochemical validation to cellular efficacy. The successful completion of these studies would provide strong evidence for the therapeutic potential of Cpd-462 in treating diseases driven by RIPK1-mediated necroptosis.
References
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Title: RIPK1-mediated necroptosis in health and disease Source: Nature Reviews Molecular Cell Biology URL: [Link]
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Title: The role of RIPK1 in pathogenesis of inflammatory diseases Source: Nature Reviews Immunology URL: [Link]
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Title: RIPK1 as a therapeutic target Source: Nature Reviews Drug Discovery URL: [Link]
